3-aci-Nitropropionic acid
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Overview
Description
3-aci-nitropropanoic acid is an aci-nitro compound resulting from the tautomerisation of the nitro group of 3-nitropropanoic acid. It is a conjugate acid of a 3-(dioxido-lambda(5)-azanylidene)propanoate(2-) and a 3-aci-nitropropanoate. It is a tautomer of a 3-nitropropanoic acid.
Scientific Research Applications
Huntington's Disease Model
3-Nitropropionic acid (3-NP) is extensively used to create experimental models of Huntington's disease (HD) in animals. Researchers have used 3-NP to induce HD-like symptoms in rats, providing insights into neurotoxicity mechanisms and potential therapeutic interventions. For instance, studies have found that 3-NP induced significant HD-like symptoms in rats, including reduced locomotor activity, body weight, grip strength, and oxidative defense. This has led to the exploration of protective effects of various compounds against 3-NP induced neurotoxicity (Kumar & Kumar, 2010).
Antimycobacterial Properties
Blood-Brain Barrier Disruption Study
Research using 3-NP has contributed to understanding the blood-brain barrier (BBB) disruption in neurodegenerative diseases. A study demonstrated that 3-NP injection in rats resulted in significant BBB disruption in the striatum, a crucial event in the development of neurodegenerative diseases like HD (Duran-Vilaregut et al., 2009).
Bioactive Metabolic Production in Fungi
3-NP is also a subject of study in the field of biotechnology, particularly in the production of bioactive metabolites by fungi. Research on endophytic fungus Phomopsis longicolla demonstrated its ability to produce 3-NP, exploring its antimicrobial and insecticidal activity. This underlines the significance of 3-NP in the biotechnological properties of endophytic fungi (Flores et al., 2013).
Properties
Molecular Formula |
C3H5NO4 |
---|---|
Molecular Weight |
119.08 g/mol |
IUPAC Name |
N,3-dihydroxy-3-oxopropan-1-imine oxide |
InChI |
InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h2H,1H2,(H,5,6)(H,7,8) |
InChI Key |
DCSLGQYKPBZRHI-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C=[N+](/O)\[O-])C(=O)O |
Canonical SMILES |
C(C=[N+](O)[O-])C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.